
1-(3,5-Dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the molecule consists of a methanesulfonamide group attached to a 3,5-dimethylphenyl group.
Applications De Recherche Scientifique
Chemical Structure and Molecular Interactions
- The compound exhibits structural and bonding characteristics similar to other methanesulfonanilides, as evidenced by studies on compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide. These studies reveal insights into the bond parameters, torsion angles, and hydrogen bonding, which contribute to the formation of dimers and ribbonlike structures in these compounds (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
Chemoselective N-Acylation Reagents
- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed and optimized for use as N-acylation reagents. These reagents show good chemoselectivity, which is crucial in chemical synthesis and pharmaceutical applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Recognition and Organic Synthesis
- The compound plays a role in molecular recognition and organic synthesis. For instance, N-substituted bis-phenols derived from derivatives of 1-(3,5-Dimethylphenyl)methanesulfonamide have been synthesized, indicating its utility in creating complex organic molecules with specific functionalities (Sarma, Tamuly, & Baruah, 2007).
Catalysis and Reaction Mechanisms
- The compound is involved in catalysis, as seen in the Pd-catalyzed N-arylation of methanesulfonamide. This method is significant for its high yield and avoidance of potentially genotoxic reagents and byproducts, illustrating the compound's relevance in creating safer chemical processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Biological Applications
- Certain derivatives, like 1,5-diarylpyrazole with a methanesulfonamide group, show potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This points to the potential therapeutic applications of compounds related to this compound (Singh et al., 2004).
Biophysical Interactions and Environmental Impact
- Methanesulfonamide derivatives have been studied for their interaction with biomolecules like DNA and enzymes. For example, copper(I) complexes involving bis-pyrazolyl carboxylate ligand with methanesulfonamide have been explored for their potential as anticancer agents, highlighting the compound's significance in medicinal chemistry and cancer research (Khan et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAHTSJMDUARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CS(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610281 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919354-58-8 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
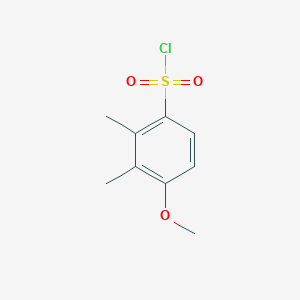
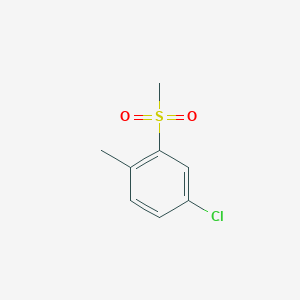
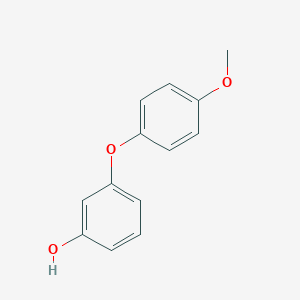
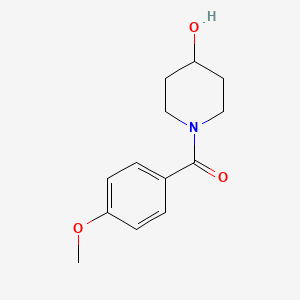


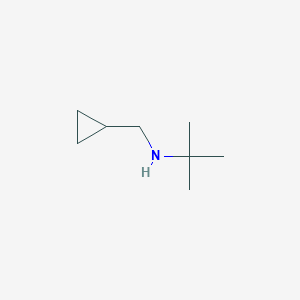



![1-[(6-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B1369717.png)
![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)
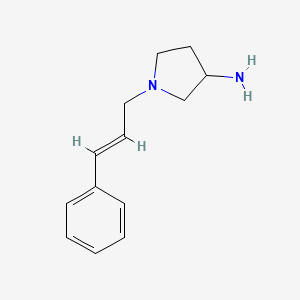
![1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369728.png)
